Attenuated 5-Lipoxygenase (5-LOX) Inhibition Relative to a Potent Chalcone Analog
3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one exhibits minimal inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC₅₀ > 10,000 nM [1]. This stands in stark contrast to more elaborate derivatives of the same core scaffold, such as a (2E)-2-benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one derivative, which demonstrates potent inhibition with an IC₅₀ of 0.707 µM (707 nM) [2]. The >14-fold difference in potency underscores that the unadorned 3-ethyl-7-methoxy scaffold is not an optimized pharmacophore for 5-LOX, making it a valuable negative control or a specific starting point for functionalization studies.
| Evidence Dimension | Inhibition of human recombinant 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (a chalcone analog): IC₅₀ = 707 nM |
| Quantified Difference | Target compound is >14-fold less potent than the comparator. |
| Conditions | Recombinant human 5-LOX expressed in E. coli; assay measuring reduction in all-trans isomers of LTB4 and 5-HETE formation. |
Why This Matters
This stark difference in potency quantifies the impact of C2-substitution, demonstrating that 3-ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a poor direct 5-LOX inhibitor and should be procured for SAR exploration at the C2 position, not as a final bioactive candidate.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807): 3-ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one. IC50 >1.00E+4 nM for 5-LOX. View Source
- [2] Mostert, S., et al. Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors. Chem Biol Drug Des. 2018; 91(5): 1031-1042. View Source
